molecular formula C7H12O3 B063504 Ethyl 3-hydroxycyclobutanecarboxylate CAS No. 160351-88-2

Ethyl 3-hydroxycyclobutanecarboxylate

Cat. No. B063504
M. Wt: 144.17 g/mol
InChI Key: KTVUZBJHOAPDGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related cyclobutanecarboxylate derivatives involves various chemical reactions, including hydrolysis, decarboxylation, and cyclocondensation. One example includes the hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates, leading to the formation of tetraalkoxycyclobutanecarbonitriles and other products depending on the reaction conditions (Ooms et al., 1977).

Molecular Structure Analysis

X-ray analysis and spectral studies have been employed to elucidate the structure of cyclobutanecarboxylate derivatives. For instance, ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate's structure was confirmed through X-ray analysis, showcasing the compound's intricate molecular architecture (Kurbanova et al., 2019).

Chemical Reactions and Properties

Ethyl cyclobutanecarboxylates undergo various chemical reactions, including oxidative ring opening and cyclocondensation. For example, the reaction with RuO4 leads to oxidative scission of ethyl cyclopropane-1-carboxylates, demonstrating the compound's reactivity and potential for generating diverse molecular structures (Graziano et al., 1996).

Physical Properties Analysis

The physical properties, such as thermal stability and refractive index, of cyclobutanecarboxylate polymers, have been studied, indicating their potential for material science applications. For example, poly(methyl 1-bicyclobutanecarboxylate) exhibits excellent thermal stability and a high refractive index (Drujon et al., 1993).

Chemical Properties Analysis

The chemical properties of cyclobutanecarboxylates, including their reactivity and interaction with various reagents, have been extensively explored. The compounds participate in diverse reactions, such as nucleophilic substitution, highlighting their versatility in synthetic chemistry (Asha et al., 2009).

Scientific Research Applications

  • Hydrolysis and Decarboxylation : Ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates, related to Ethyl 3-hydroxycyclobutanecarboxylate, undergo hydrolysis and decarboxylation under specific conditions. This leads to the formation of 2,2,3,3-tetraalkoxycyclobutanecarbonitriles and other compounds (Ooms, Bos, Scheeren, & Nivard, 1977).

  • Antihistamine Drug Production : Ethyl 3-hydroxyquinuclidine-3-carboxylate, closely related to Ethyl 3-hydroxycyclobutanecarboxylate, is crucial in the production of the antihistamine drug Quifenadine. It undergoes dehydration, leading to the formation of unique bicyclic systems (Puriņš, Kumpiņš, Skomorokhov, Mishnev, & Turks, 2020).

  • Synthesis of Substituted 2H-Chromene-3-Carboxylates : Ethyl 3-hydroxycyclobutanecarboxylate plays a role in the synthesis of ethyl 2-oxo-2H-chromene-3-carboxylates, used in creating coumarin derivatives (Sairam, Saidachary, & Raju, 2015).

  • Building Blocks in Organic Synthesis : Ethyl 3,3-difluorocyclobutanecarboxylate, similar in structure, is used as a synthetic intermediate for various building blocks in organic synthesis, demonstrating the utility of Ethyl 3-hydroxycyclobutanecarboxylate derivatives (Ryabukhin, Melnykov, Granat, Volochnyuk, & Grygorenko, 2018).

  • Pharmaceutical Synthesis : Ethyl 3-hydroxycyclobutanecarboxylate derivatives are used in synthesizing pharmaceutical compounds, such as trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes (Li, Shi, Yang, Kang, Zhang, & Song, 2014).

  • Polymer Chemistry : Ethyl 1-bicyclobutanecarboxylate, another derivative, has been used in radical polymerization, yielding materials with unique properties, indicating potential applications for Ethyl 3-hydroxycyclobutanecarboxylate in material science (Drujon, Riess, Hall, & Padías, 1993).

properties

IUPAC Name

ethyl 3-hydroxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-10-7(9)5-3-6(8)4-5/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVUZBJHOAPDGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938085
Record name Ethyl 3-hydroxycyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxycyclobutanecarboxylate

CAS RN

17205-02-6, 160351-88-2
Record name Ethyl 3-hydroxycyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-hydroxycyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ethyl rac-(1R,3R)-3-hydroxycyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-hydroxycyclobutanecarboxylate
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Ethyl 3-hydroxycyclobutanecarboxylate
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Citations

For This Compound
4
Citations
JA Caputo, R Fuchs - Tetrahedron Letters, 1967 - Elsevier
… Using the NaI04 reoxidation procedure and catalytic amounts of Ru04, we have oxidized ethyl 3-hydroxycyclobutanecarboxylate to ethyl 3ketocyclobutanecarboxylate in 78% yield. …
Number of citations: 64 www.sciencedirect.com
DG Lee, M van den Engh - Organic Chemistry, 1973 - Elsevier
… ethyl 3-hydroxycyclobutanecarboxylate (19) was converted to ethyl 3-ketocyclobutanecarboxylate (20) in 78% yield. Normally such oxidations at a 4-membered ring proceed in much …
Number of citations: 22 www.sciencedirect.com
M van den Engh - 1971 - ourspace.uregina.ca
The kinetics of the oxidation of alcohols and ethers by ruthenium tetroxide in aqueous perchloric acid solutions have been investigated. At low acidities (0.9-6.6 M HC104) the empirical …
Number of citations: 3 ourspace.uregina.ca
X Li, X Ze, S Zhou, Z Hu, C He, Y Jia, L Liu… - Journal of Medicinal …, 2023 - ACS Publications
… Intermediate 49 (1 mmol) and PPh 3 (1.5 mmol) were dissolved in THF (7 mL), and ethyl 3-hydroxycyclobutanecarboxylate or (−)-ethyl (R)-2-hydroxypropionate (1.2 mmol) was added. …
Number of citations: 2 pubs.acs.org

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